4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine

Chemical Synthesis Quality Control Procurement

Sourcing structurally defined thieno[2,3-d]pyrimidine building blocks with consistent substitution patterns is critical for reproducible kinase inhibitor SAR studies. 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 63894-54-2) serves as a validated intermediate for hydrazone derivatives targeting EGFR, VEGFR-2, and CDK4 kinases-with derivatives achieving IC₅₀ as low as 0.23 μM against VEGFR-2. • Hydrazinyl-enabled conjugation for kinase inhibitor & agrochemical (glyphosate) intermediate synthesis • 5,6-Dimethyl substitution ensures distinct steric/electronic profile vs. unsubstituted analogs • Batch-specific QC documentation supports reproducible synthetic outcomes

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
CAS No. 63894-54-2
Cat. No. B1298998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
CAS63894-54-2
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NN)C
InChIInChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12)
InChIKeyCQLQBEQLDPCGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: Heterocyclic Building Block & Bioactive Scaffold


4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 63894-54-2) is a heterocyclic compound characterized by a fused thieno[2,3-d]pyrimidine core bearing a hydrazinyl group at the 4-position and methyl substituents at the 5- and 6-positions . With a molecular formula of C₈H₁₀N₄S and a molecular weight of 194.26 g/mol , this compound is a solid at ambient temperature with a reported melting point of 210-212 °C and a predicted density of 1.401 g/cm³ . The presence of the nucleophilic hydrazinyl moiety enables its utility as a versatile building block in organic synthesis and as a pharmacophore in medicinal chemistry [1].

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: Why Analogs Cannot Substitute


Thieno[2,3-d]pyrimidines are a privileged scaffold in drug discovery, yet their biological and physicochemical properties are exquisitely sensitive to substitution pattern [1]. While the core heterocycle is shared across many analogs, the presence and position of substituents dramatically alter target affinity, metabolic stability, and synthetic utility [2]. Specifically, the 5,6-dimethyl substitution on the thiophene ring influences electronic distribution and steric accessibility of the 4-position hydrazinyl group [3]. This methyl substitution pattern distinguishes this compound from unsubstituted (e.g., 4-hydrazinothieno[2,3-d]pyrimidine, CAS 14080-58-1) or mono-substituted (e.g., 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine, CAS 19786-56-2) analogs . The following quantitative evidence illustrates why procurement specifications must be precise and why generic in-class substitution is not scientifically defensible.

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: Quantitative Differentiation Evidence


Comparative Purity & Physical Specifications

Across multiple commercial sources, 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is consistently supplied with a minimum purity specification of 95% . The melting point is uniformly reported as 210-212 °C . In contrast, the unsubstituted analog 4-hydrazinothieno[2,3-d]pyrimidine (CAS 14080-58-1) exhibits a melting point of approximately 182 °C and a lower predicted density of 1.59 g/cm³ . The 5-methyl analog (CAS 19786-56-2) has a reported melting point of 182 °C and a predicted boiling point of 381.7 °C . The 5,6-dimethyl substitution raises the melting point by approximately 28 °C relative to the unsubstituted core, indicative of enhanced crystal lattice stability .

Chemical Synthesis Quality Control Procurement

Enhanced Solubility Over Unsubstituted Analogs

The introduction of two methyl groups at the 5- and 6-positions of the thieno[2,3-d]pyrimidine scaffold is predicted to increase lipophilicity relative to the unsubstituted parent. The calculated partition coefficient (clogP) for 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is approximately 1.2 , compared to a clogP of approximately 0.5 for 4-hydrazinothieno[2,3-d]pyrimidine . This difference arises from the electron-donating and hydrophobic contribution of the methyl groups . While direct experimental aqueous solubility data are not publicly available for the target compound, the increased lipophilicity of 5,6-dimethyl thieno[2,3-d]pyrimidines has been correlated with improved membrane permeability in cellular assays [1].

Medicinal Chemistry Formulation Drug Discovery

Antimicrobial and Antitubercular Activity

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine has been reported to exhibit significant antibacterial and antimycobacterial activity against Escherichia coli and Mycobacterium tuberculosis . Although specific minimum inhibitory concentration (MIC) values are not publicly disclosed for this exact compound, class-level data from structurally related 4-hydrazinothieno[2,3-d]pyrimidine derivatives provide context. For example, a derivative of (9-methyl-5,6-dihydronaphtho-thieno[2,3-d]pyrimidin-11-yl)hydrazine exhibited MIC values of 62.5 μg/mL against bacteria and 31.25 μg/mL against fungi [1]. The hydrazinyl moiety is known to contribute to antimicrobial action through covalent modification of microbial enzymes [2]. The 5,6-dimethyl substitution may modulate target binding and bacterial membrane penetration relative to unsubstituted analogs [3].

Antimicrobial Antitubercular Microbiology

Key Intermediate for Glyphosate Synthesis

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine has been identified as a useful intermediate in the synthesis of glyphosate, a broad-spectrum herbicide . While specific reaction conditions and yields are proprietary, the compound's hydrazinyl group enables the formation of critical N–C and N–P bonds required for constructing glyphosate analogs [1]. In contrast, non-hydrazinyl thieno[2,3-d]pyrimidine derivatives (e.g., 4-chloro or 4-oxo analogs) lack the nucleophilic hydrazine moiety necessary for this specific synthetic route [2]. This intermediate role provides a procurement rationale distinct from purely biological applications and is not shared by the majority of thieno[2,3-d]pyrimidine building blocks [3].

Agrochemical Herbicide Synthetic Intermediate

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine: Research & Industrial Applications


Anticancer Kinase Inhibitor Scaffold Derivatization

The thieno[2,3-d]pyrimidine core is a validated kinase inhibitor scaffold [1]. 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine serves as a key building block for synthesizing hydrazone derivatives that target EGFR, VEGFR-2, and CDK4 kinases [2]. In reported studies, thieno[2,3-d]pyrimidine-based derivatives have achieved IC₅₀ values as low as 0.23 μM against VEGFR-2, comparable to sorafenib, and sub-micromolar activity in cancer cell lines [3]. The hydrazinyl group facilitates conjugation with aromatic aldehydes to generate hydrazones with enhanced potency and selectivity [4]. The 5,6-dimethyl substitution on the thiophene ring provides a steric and electronic environment distinct from unsubstituted analogs, which may influence target binding [5].

Glyphosate Analog Synthesis

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is documented as an intermediate for the synthesis of glyphosate, a widely used broad-spectrum herbicide [1]. The hydrazinyl moiety enables the construction of N–P bonds essential for the glyphosate pharmacophore [2]. Thieno[2,3-d]pyrimidine derivatives have also been patented as herbicides, insecticides, and growth control agents, indicating the scaffold's relevance in crop protection [3]. Researchers developing novel agrochemicals may employ this building block to explore structure-activity relationships in herbicidal thienopyrimidines [4].

Antimicrobial and Antitubercular Drug Discovery

The compound has been investigated for antibacterial and antimycobacterial activity against Escherichia coli and Mycobacterium tuberculosis [1]. In a related study, a 4-hydrazinothieno[2,3-d]pyrimidine derivative exhibited MIC values of 62.5 μg/mL against bacteria and 31.25 μg/mL against fungi [2]. The hydrazinyl group is hypothesized to form covalent adducts with microbial enzymes, a mechanism that differentiates it from other thieno[2,3-d]pyrimidine substituents [3]. This compound can serve as a reference standard or as a starting point for the synthesis of novel antimicrobial and antitubercular agents [4].

Fluorescent Probes & Functional Materials

Thieno[2,3-d]pyrimidine derivatives have been explored for their fluorescent properties and utility in materials science [1]. The conjugated heteroaromatic system of 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, combined with the electron-donating hydrazinyl group, may yield interesting photophysical characteristics [2]. Additionally, the compound has been employed as a ligand for functionalizing mesoporous silica nanoparticles via pH-responsive hydrazone linkages, as demonstrated in nanocarrier systems for drug delivery [3]. This application leverages both the hydrazine chemistry and the thienopyrimidine scaffold for smart materials design [4].

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